Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Overview
Description
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate is a chemical compound with the empirical formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . This compound is part of the halogenated heterocycles family and is known for its unique structure, which includes a dioxino ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate typically involves the reaction of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
- 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
Uniqueness
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate is unique due to its specific halogenation pattern and the presence of the dioxino ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate (CAS No. 1346447-13-9) is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer properties and other pharmacological effects.
- Molecular Formula : C₉H₈ClNO₄
- Molecular Weight : 229.62 g/mol
- Structure : The compound features a dioxin ring fused with a pyridine structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer potential and other therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against multiple cancer cell lines. For instance, the compound has been evaluated in vitro against various cancer types, showing promising results in inhibiting cell growth.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | GI50 (µM) | Reference |
---|---|---|---|
Methyl 7-chloro-... | A549 (Lung) | 5.2 | |
Methyl 7-chloro-... | MDA-MB-231 (Breast) | 4.8 | |
Methyl 7-chloro-... | HCT116 (Colon) | 6.0 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency in various cancer models.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Structural analogs have shown that modifications in the dioxin and pyridine rings can significantly enhance cytotoxicity and selectivity towards cancer cells.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess:
- Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Initial findings indicate potential in reducing inflammation markers in vitro.
Case Studies
A notable study explored the structure-activity relationship (SAR) of similar compounds and their biological activities across several assays. The findings highlighted that modifications to the dioxin moiety could lead to improved efficacy against specific cancer types while maintaining low toxicity profiles in normal cells.
Case Study Summary
- Study Title : Evaluation of Antitumor Activity of Dioxin Derivatives
- Objective : To assess the cytotoxicity of various derivatives on different cancer cell lines.
- Findings : Methyl 7-chloro derivative exhibited notable cytotoxicity with a favorable safety profile compared to traditional chemotherapeutics like Doxorubicin.
Properties
IUPAC Name |
methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-13-9(12)6-5(10)4-11-8-7(6)14-2-3-15-8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQIVVEPFUVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1Cl)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132451 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-13-9 | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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